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Compound of Interest

Compound Name: CGP 37849

Cat. No.: B1180233 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, biological

activity, and experimental evaluation of CGP 37849, a potent and selective competitive N-

methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers,

scientists, and drug development professionals engaged in neuroscience and pharmacology.

Chemical Structure and Properties
CGP 37849, known by its IUPAC name (E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic

acid, is a synthetic compound that has been instrumental in the study of NMDA receptor

function. Its chemical and physical properties are summarized in the table below.
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Property Value

IUPAC Name
(E,2R)-2-amino-4-methyl-5-phosphonopent-3-

enoic acid

Molecular Formula C6H12NO5P

Molar Mass 209.138 g·mol−1

CAS Number 137424-81-8

SMILES C/C(=C--INVALID-LINK--O)N)/CP(=O)(O)O

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-

5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)

(H2,10,11,12)/b4-2+/t5-/m1/s1

Quantitative Biological Data
CGP 37849 is a highly potent antagonist of the NMDA receptor. Its efficacy has been quantified

in various in vitro and in vivo models.

In Vitro Binding Affinity
The binding affinity of CGP 37849 to the NMDA receptor has been determined through

radioligand binding assays.

Radioligand Preparation Ki (nM)

[3H]-L-glutamate
Postsynaptic density fractions

from rat brain
220

[3H]-CPP Rat brain membranes 35

In Vivo Anticonvulsant Activity
The anticonvulsant properties of CGP 37849 have been demonstrated in rodent models of

epilepsy, particularly the maximal electroshock (MES) seizure model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Route of Administration ED50 (mg/kg)

Mouse Oral 21

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of CGP 37849.

Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a compound

like CGP 37849 to the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of CGP 37849 for the NMDA receptor using

a competitive binding assay with a radiolabeled ligand.

Materials:

Rat brain tissue

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Radioligand (e.g., [3H]-L-glutamate or [3H]-CPP)

CGP 37849

Incubation buffer

Scintillation fluid

Glass fiber filters

Scintillation counter

Procedure:
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Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting

supernatant is then centrifuged at high speed to pellet the membranes. The pellet is washed

and resuspended in the appropriate buffer.

Binding Assay: In a series of tubes, combine the prepared membranes, a fixed concentration

of the radioligand, and varying concentrations of CGP 37849.

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature)

for a specific duration to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the

bound from the unbound radioligand. The filters are then washed with ice-cold buffer to

remove any non-specifically bound radioligand.

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity

using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of CGP 37849 that inhibits 50% of the specific binding of the

radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Hippocampal Slice Electrophysiology
This protocol describes the methodology for assessing the effect of CGP 37849 on synaptic

transmission in brain slices.

Objective: To evaluate the antagonist effect of CGP 37849 on NMDA receptor-mediated

synaptic responses in the hippocampus.

Materials:

Rat or mouse

Artificial cerebrospinal fluid (aCSF)

Dissection tools

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrating microtome

Recording chamber

Microelectrodes

Amplifier and data acquisition system

CGP 37849

NMDA

Procedure:

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold aCSF.

Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) using a

vibrating microtome in ice-cold, oxygenated aCSF.

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least

one hour before recording.

Recording: Transfer a slice to the recording chamber, which is continuously perfused with

oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a

recording electrode in the stratum radiatum of the CA1 region to record field excitatory

postsynaptic potentials (fEPSPs).

Experimentation: After establishing a stable baseline of synaptic responses, apply NMDA to

the bath to induce a potentiation of the fEPSP. Once the NMDA-induced response is stable,

perfuse the slice with aCSF containing CGP 37849 and observe the effect on the NMDA-

mediated component of the fEPSP.

Data Analysis: The amplitude and slope of the fEPSPs are measured and analyzed to

quantify the effect of CGP 37849 on NMDA receptor-mediated synaptic transmission.

Visualizations
The following diagrams illustrate the mechanism of action of CGP 37849 and a typical

experimental workflow for its characterization.
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Caption: NMDA receptor activation and competitive antagonism by CGP 37849.

Experimental Workflow for Characterizing a Novel NMDA
Receptor Antagonist
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Caption: A typical workflow for the preclinical evaluation of an NMDA antagonist.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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